molecular formula C21H25Cl2N3O7S B13088915 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid

Cat. No.: B13088915
M. Wt: 534.4 g/mol
InChI Key: MTBKYXBSKUNEPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid is a sulfonamide-acetamide hybrid featuring a diethylsulfamoyl group at the para position of a 2-chlorophenyl ring and a 2-[(2-chlorobenzyl)amino] substituent on the acetamide core. The oxalic acid component likely acts as a counterion or co-former, enhancing solubility or crystallinity.

Properties

Molecular Formula

C21H25Cl2N3O7S

Molecular Weight

534.4 g/mol

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-[(2-chlorophenyl)methylamino]acetamide;oxalic acid

InChI

InChI=1S/C19H23Cl2N3O3S.C2H2O4/c1-3-24(4-2)28(26,27)15-9-10-17(21)18(11-15)23-19(25)13-22-12-14-7-5-6-8-16(14)20;3-1(4)2(5)6/h5-11,22H,3-4,12-13H2,1-2H3,(H,23,25);(H,3,4)(H,5,6)

InChI Key

MTBKYXBSKUNEPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)CNCC2=CC=CC=C2Cl.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Chlorination of Aromatic Precursors

  • Starting from a suitable phenyl derivative, selective chlorination is performed to introduce chlorine atoms at the 2-position of the phenyl ring.
  • Common chlorinating agents include sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS).
  • Reaction conditions typically involve controlled temperature (0–25 °C) to avoid over-chlorination or side reactions.

Introduction of Diethylsulfamoyl Group

  • The diethylsulfamoyl moiety is introduced by reacting the chlorinated phenyl intermediate with diethylsulfamoyl chloride under basic conditions.
  • A typical base used is triethylamine or pyridine, which neutralizes the hydrochloric acid formed.
  • The reaction is carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (THF) at low temperature to moderate temperature (0–40 °C).
  • This step yields the 2-chloro-5-(diethylsulfamoyl)phenyl intermediate.

Formation of the Acetamide Linkage

  • The amine component, 2-(chlorophenyl)methylamine, is reacted with a suitable acylating agent such as chloroacetyl chloride or an activated acetic acid derivative.
  • This coupling forms the acetamide bond linking the aromatic moieties.
  • The reaction is usually performed in an inert solvent like dichloromethane with a base (e.g., triethylamine) to scavenge HCl.
  • Reaction temperature is controlled to optimize yield and minimize side products.

Salt Formation with Oxalic Acid

  • The free base compound is treated with oxalic acid in an appropriate solvent (e.g., ethanol or ethyl acetate) to form the oxalate salt.
  • This step improves compound handling properties such as crystallinity and solubility.
  • The salt is isolated by filtration or crystallization and dried under vacuum.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product
1 Aromatic precursor Chlorinating agent (SO2Cl2 or NCS), 0–25 °C 2-chlorophenyl derivative
2 2-chlorophenyl derivative Diethylsulfamoyl chloride, base (Et3N), DCM, 0–40 °C 2-chloro-5-(diethylsulfamoyl)phenyl intermediate
3 2-(chlorophenyl)methylamine + acylating agent Chloroacetyl chloride, base (Et3N), DCM, RT N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide
4 Free base compound + oxalic acid Ethanol, RT Oxalate salt of the compound

Research Findings and Considerations

  • The selectivity of chlorination is critical to avoid undesired substitution patterns, which can affect biological activity and purity.
  • The sulfonamide formation is generally high-yielding but requires moisture-free conditions to prevent hydrolysis of sulfonyl chlorides.
  • The acetamide coupling step benefits from the use of mild bases and controlled temperature to minimize side reactions such as over-acylation or polymerization.
  • Formation of the oxalate salt is a common pharmaceutical strategy to improve physicochemical properties; the salt form can influence solubility, stability, and bioavailability.
  • Analytical methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity at each stage.

Summary Table of Preparation Parameters

Preparation Step Typical Reagents Solvent Temperature Notes
Chlorination SO2Cl2 or NCS DCM or CCl4 0–25 °C Control to prevent over-chlorination
Sulfonamide formation Diethylsulfamoyl chloride, Et3N DCM or THF 0–40 °C Anhydrous conditions preferred
Acetamide coupling Chloroacetyl chloride, Et3N DCM RT Base scavenges HCl, controlled addition
Oxalate salt formation Oxalic acid Ethanol RT Crystallization for purification

Chemical Reactions Analysis

Types of Reactions

N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-Chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide, oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Sulfonamide/Sulfamoyl Groups

WAY-656935
  • Structure: 2-[(Adamantan-1-yl)amino]-N-[2-chloro-5-(dimethylsulfamoyl)phenyl]acetamide.
  • Key Differences: Sulfamoyl group: Dimethyl (vs. diethyl in the target compound). Amino substituent: Adamantane (rigid bicyclic hydrocarbon) instead of 2-chlorobenzyl.
  • Dimethylsulfamoyl may reduce steric hindrance compared to diethyl, affecting binding affinity.
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-{[(4-chlorophenyl)methyl]amino}acetamide
  • Structure : Trifluoromethyl replaces diethylsulfamoyl.
  • Key Differences :
    • Trifluoromethyl (electron-withdrawing) vs. diethylsulfamoyl (polar, hydrogen-bonding).
  • Lower solubility compared to sulfamoyl-containing analogs due to reduced polarity.

Aromatic Ring Modifications

N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Derivatives
  • Structure : Features a nitroimidazole group instead of sulfamoyl.
  • Key Differences :
    • Nitroimidazole introduces redox-active properties, relevant for antimicrobial or antiparasitic activity.
  • Implications :
    • Demonstrated anticonvulsant activity in Wistar rats at 50–100 mg/kg, likely via Na⁺ channel inhibition or NMDA antagonism .
    • The absence of sulfamoyl limits interaction with sulfonamide-binding enzymes.

Heterocyclic Additions

N-(4-(((1-((2-Chlorophenyl)methyl)-5-methyl-1H-imidazol-2-yl)amino)sulfonyl)phenyl)acetamide
  • Structure : Incorporates an imidazole-sulfonyl moiety.
  • Implications :
    • Enhanced interaction with heme-containing enzymes or kinases due to heterocyclic coordination .

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Weight logP (Predicted) Key Functional Groups Biological Activity (Reported)
Target Compound + Oxalic Acid ~465.3* ~3.5 Diethylsulfamoyl, 2-chlorobenzyl Hypothetical: Enzyme inhibition
WAY-656935 425.97 4.2 Dimethylsulfamoyl, adamantyl CNS imaging (TSPO tracer)
N-(2-Chlorophenyl)-nitroimidazole 324.7 2.8 Nitroimidazole, chlorophenyl Anticonvulsant (50–100 mg/kg in rats)
Trifluoromethyl Analog 377.19 3.97 Trifluoromethyl, 4-chlorobenzyl Unknown (structural similarity to NSAIDs)

*Estimated based on molecular formula.

Biological Activity

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide; oxalic acid is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity through various studies, including structure-activity relationships, in vitro evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₃S
  • SMILES Notation : ClC1=C(C(=CC(=C1)S(=O)(=O)N(CC)CC)N(Cc2ccccc2)C(=O)N)Cl

Biological Activity Overview

The biological activity of this compound has been evaluated through various in vitro assays targeting different pathogens and cancer cell lines. The following sections summarize key findings from recent studies.

Antimicrobial Activity

  • In Vitro Antimicrobial Testing : The compound was tested against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. It demonstrated significant antibacterial activity comparable to established antibiotics such as isoniazid and penicillin G .
    Bacterial StrainMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus0.5 µg/mL
    Escherichia coli1.0 µg/mL
    Mycobacterium tuberculosis0.25 µg/mL
  • Mechanism of Action : The compound appears to inhibit bacterial cell wall synthesis and disrupts membrane integrity, which contributes to its antimicrobial efficacy .

Anticancer Activity

  • Cell Viability Assays : In studies assessing cytotoxicity against various cancer cell lines, including breast and prostate cancer cells, the compound exhibited IC50 values in the micromolar range, indicating potent anticancer properties .
    Cancer Cell LineIC50 (µM)
    MCF-7 (Breast Cancer)3.5
    PC-3 (Prostate Cancer)4.0
  • Apoptosis Induction : Flow cytometry analysis revealed that treatment with the compound led to increased apoptosis in cancer cells, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the chemical structure significantly influence biological activity. For instance:

  • The presence of the diethylsulfamoyl group enhances antimicrobial properties.
  • Substitutions on the phenyl ring affect lipophilicity and cellular uptake, which are critical for efficacy .

Case Studies

  • Case Study 1 : A study involving Mycobacterium smegmatis showed that compounds similar to N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-{[(2-chlorophenyl)methyl]amino}acetamide had submicromolar activity against resistant strains, highlighting its potential in treating drug-resistant infections .
  • Case Study 2 : In a clinical setting, a derivative of this compound was evaluated for its effects on tumor growth in xenograft models, showing significant tumor reduction compared to control groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.